N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21453093
InChI: InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC21453093

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide -

Specification

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Standard InChI InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15)
Standard InChI Key VGAAFFCTEWXZHO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3

Introduction

Chemical Identity

  • IUPAC Name: N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

  • Molecular Formula: C12H12N2OSC12H12N2OS

  • Molecular Weight: 232.31 g/mol

  • Structure:

    • The compound features a benzothiazole ring substituted with a methyl group at the 6-position.

    • The benzothiazole is linked via an amide bond to a cyclopropane carboxylic acid derivative.

Synthesis

While specific synthesis methods for this compound are not directly available in the provided materials, it is likely synthesized through:

  • Formation of Benzothiazole Core:

    • The benzothiazole ring can be synthesized by condensing o-aminothiophenol with a carboxylic acid derivative or equivalent.

  • Amide Bond Formation:

    • The cyclopropane carboxylic acid or its activated derivative (e.g., acid chloride) reacts with the amine group on the benzothiazole.

This synthetic route is commonly employed for similar compounds in medicinal chemistry.

Biological Activity

Compounds containing benzothiazole rings are known for diverse biological activities, including:

  • Antimicrobial Properties: Benzothiazoles often exhibit activity against bacterial and fungal pathogens.

  • Anticancer Potential: The aromatic system and heteroatoms in benzothiazoles enable interactions with biological targets such as enzymes and DNA.

  • Anti-inflammatory Activity: Amide-linked derivatives have been explored as inhibitors of inflammatory pathways.

Cyclopropane Contribution

The cyclopropane ring is notable for:

  • Enhancing metabolic stability.

  • Increasing binding affinity to biological targets due to its conformational rigidity.

Docking Studies

In silico studies could evaluate the interaction of this compound with biological targets such as enzymes or receptors. For example:

  • Docking against kinases or proteases may reveal potential as an anticancer agent.

  • Binding to microbial enzymes could suggest antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide Pyridine substitution instead of cyclopropaneAntimicrobial potential
(1S,2S)-N-(6-methoxy-1,3-benzothiazol-2-yl)-cyclopropanecarboxamide Methoxy substitution on benzothiazoleAnti-inflammatory activity?

This comparison highlights how functional group modifications influence biological activity and physicochemical properties.

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